L-threo-isocitrate(3-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

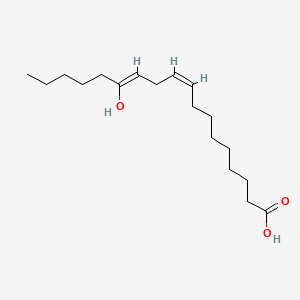

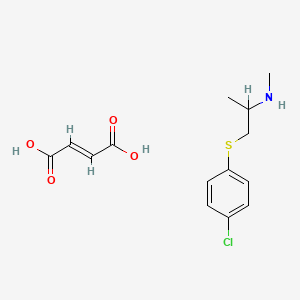

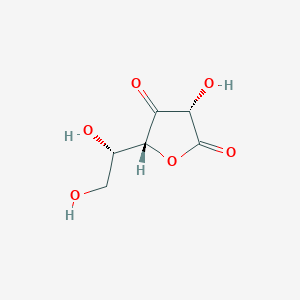

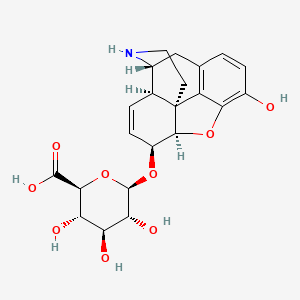

L-threo-isocitrate(3-) is an isocitrate(3-) that is the conjugate base of L-threo-isocitric acid. It has a role as a fundamental metabolite. It is a conjugate base of a L-threo-isocitric acid. It is an enantiomer of a D-threo-isocitrate(3-).

Scientific Research Applications

Enzymatic Properties and Functions

- L-threo-isocitrate is a substrate for the enzyme isocitrate lyase, which is crucial in various organisms. For instance, it plays a significant role in the glyoxylate cycle in Chlorella pyrenoidosa, essential for converting threo-d(s)-isocitrate into glyoxylate and succinic acid (John & Syrett, 1967). Similar enzymatic functions are observed in the fern Anemia phyllitidis and yeast Saccharomyces cerevisiae, where isocitrate lyase is key in metabolizing short-chain fatty acids and essential for gluconeogenesis in germinating fatty seedlings (Gemmrich, 1979); (López-Boado et al., 1988).

Biochemical Analysis and Applications

- L-threo-isocitrate has been utilized in the study of enzymes like isocitrate dehydrogenase. Its structure and the effect of phosphorylation have been analyzed in Escherichia coli (Hurley et al., 1989). Additionally, it has been instrumental in exploring enzyme regulation in Corynebacterium glutamicum, a significant amino acid-producing organism (Reinscheid et al., 1994).

Therapeutic and Biotechnological Uses

- Studies have shown that Ds(+)-threo-isocitric acid, derived from ethanol, has potential therapeutic uses. It has been found to alleviate neurointoxication and improve memory and learning in laboratory rats exposed to heavy metals, suggesting its antioxidant activity (Morgunov et al., 2019). Its effectiveness in reducing oxidative stress has also been confirmed in infusorian Paramecium caudatum, stressed by hydrogen peroxide and heavy metal salts (Morgunov et al., 2018).

Agricultural and Microbial Research

- In the context of agriculture, the enzymatic activity of L-threo-isocitrate in fungi like Phycomyces blakesleeanus and Aspergillus nidulans has been analyzed for potential applications in fungal biology and catabolite inactivation studies (Rúa et al., 1990); (Lucas et al., 1997).

Properties

Molecular Formula |

C6H5O7-3 |

|---|---|

Molecular Weight |

189.1 g/mol |

IUPAC Name |

(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m1/s1 |

InChI Key |

ODBLHEXUDAPZAU-FONMRSAGSA-K |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

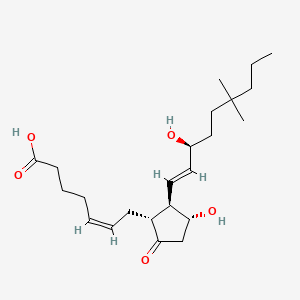

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)

![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)